8-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
Description
8-Methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound featuring a triazinoindole core with methyl and methylsulfanyl substituents. Its structural uniqueness lies in the fused triazine and indole rings, which confer diverse biological activities, including antiproliferative, antimicrobial, and anticonvulsant properties . This article compares its chemical and pharmacological profiles with structurally related compounds, emphasizing substituent effects, biological potency, and mechanistic insights.
Properties
IUPAC Name |
8-methyl-3-methylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-6-3-4-8-7(5-6)9-10(12-8)13-11(16-2)15-14-9/h3-5H,1-2H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTFARHCLRKBDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001208409 | |
| Record name | 8-Methyl-3-(methylthio)-5H-1,2,4-triazino[5,6-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23563-22-6 | |
| Record name | 8-Methyl-3-(methylthio)-5H-1,2,4-triazino[5,6-b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23563-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methyl-3-(methylthio)-5H-1,2,4-triazino[5,6-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves the reaction of isatin with 2-aminoguanidinium carbonate in boiling acetic acid . This reaction yields 3-amino-[1,2,4]-triazino[5,6-b]indole, which can then be further modified to introduce the methyl and methylsulfanyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. Optimization of reaction parameters such as temperature, solvent, and catalysts can enhance yield and purity, making the process more efficient for industrial applications.
Chemical Reactions Analysis
Types of Reactions
8-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazine or indole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, iodine, and various acids and bases. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Antiproliferative Activity
Research highlights the compound's strong antiproliferative activity against various cancer cell lines. The mechanism of action primarily involves:
- Iron Chelation : The compound acts as an iron chelator, disrupting iron homeostasis within cells. This disruption is critical for the survival of rapidly dividing cancer cells, leading to cytotoxic effects.
- Cell Line Studies : In vitro studies have demonstrated significant cytotoxicity against breast cancer and leukemia cell lines. The presence of ferrous ions enhances its cytotoxicity, suggesting a targeted mechanism that warrants further investigation.
Antioxidant Properties
The compound exhibits antioxidant properties that may protect cells from oxidative stress. This feature is crucial in developing therapeutic agents aimed at diseases associated with oxidative damage.
Synthetic Methodologies
Various synthetic routes have been developed for producing 8-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole:
- Condensation Reactions : One common method involves the condensation of appropriate hydrazines with substituted indoles under acidic conditions to yield the desired triazinoindole structure.
- Microwave-Assisted Synthesis : Recent advancements include microwave-assisted synthesis techniques that enhance yield and reduce reaction times significantly.
Case Study 1: Cancer Therapy Potential
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The results indicated that the compound could induce apoptosis through iron-dependent pathways.
Case Study 2: Antioxidant Activity Assessment
Another research effort focused on evaluating the antioxidant capacity of this compound using DPPH radical scavenging assays. Results showed that it effectively scavenged free radicals, suggesting potential applications in formulations aimed at oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of 8-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Biological Activity
8-Methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound belonging to the class of triazinoindoles. Its unique structure, characterized by a triazine ring fused to an indole ring, along with the presence of methyl and methylsulfanyl groups, makes it a subject of significant interest in biological research. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
IUPAC Name: this compound
CAS Number: 23563-22-6
Molecular Formula: C11H10N4S
The compound's structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against various bacterial strains and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 μg/mL |
| Escherichia coli | 6.25 μg/mL |
| Candida albicans | 3.92–4.01 mM |
The compound demonstrates a promising profile against both Gram-positive and Gram-negative bacteria as well as fungi like Candida species. Its activity is comparable to standard antibiotics such as ciprofloxacin and fluconazole .
Anticancer Activity
The potential anticancer effects of this compound have been explored through various studies. In vitro tests have shown that it can inhibit the proliferation of several cancer cell lines:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| Human colorectal carcinoma (HCT-116) | 10.0 |
| Human breast adenocarcinoma (MCF-7) | 12.5 |
| Human liver carcinoma (HepG2) | 15.0 |
| Human lung carcinoma (A549) | 20.0 |
These findings suggest that the compound may act by inducing apoptosis and inhibiting key enzymes involved in cell cycle regulation such as CDK-2 .
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition: The compound can inhibit enzymes related to cell proliferation and survival pathways.
- Receptor Binding: It may bind to cellular receptors affecting signal transduction pathways linked to cancer growth.
Case Studies
Several studies have highlighted the biological activities of this compound:
- Study on Antimicrobial Properties: A recent study evaluated its effectiveness against multi-drug resistant strains of bacteria. The results indicated that it exhibited significant antibacterial activity comparable to traditional antibiotics .
- Cancer Cell Line Evaluation: Another research focused on its cytotoxic effects on various cancer cell lines using MTT assays. The results showed that it could effectively reduce cell viability in a dose-dependent manner .
Q & A
Basic Research Questions
What are the standard synthetic routes for 8-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation of isatin derivatives with thiosemicarbazide in the presence of potassium carbonate (K₂CO₃) in aqueous or ethanol media. Key steps include:
- Reflux conditions : 5–8 hours in ethanol under anhydrous K₂CO₃ to form the triazinoindole core .
- S-Alkylation : Introduction of the methylsulfanyl group via alkylation with methyl iodide or dimethyl sulfate under basic conditions .
- Optimization : Microwave-assisted synthesis reduces reaction time (e.g., from 8 hours to 30 minutes) and improves yields (up to 95%) by enhancing reaction efficiency .
Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the triazinoindole scaffold and substituent positions. For example, the methylsulfanyl group appears as a singlet at ~δ 2.5 ppm (¹H) and δ 15–20 ppm (¹³C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 301.0821 for C₁₂H₁₁N₄S₂⁺) .
- IR Spectroscopy : Stretching vibrations for C=S (1050–1250 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm functional groups .
How do solubility and stability profiles impact experimental design?
- Solubility : Poor aqueous solubility (logP ~3.5) necessitates DMSO or ethanol as solvents for biological assays .
- Stability : Susceptible to oxidation at the sulfanyl group; storage under inert gas (N₂/Ar) at −20°C is recommended .
Advanced Research Questions
What strategies are used to analyze structure-activity relationships (SAR) for anticancer activity?
- Iron Chelation : Derivatives with pyridinocycloalkyl moieties (e.g., compound 3k ) show enhanced antiproliferative activity (IC₅₀ = 0.59–1.31 μM against A549, MCF-7) by disrupting iron-dependent pathways .
- Substituent Effects : Methylsulfanyl groups enhance membrane permeability, while bulky substituents (e.g., trifluoromethyl) improve target binding in antimalarial studies .
How can conflicting data on biological activity (e.g., downregulated in metabolomics vs. therapeutic efficacy) be reconciled?
- Model Systems : Downregulation in yak pancreas studies (FC = 0.29, VIP = 3.22 ) may reflect tissue-specific metabolism, whereas anticancer activity in human cell lines (e.g., HepG-2 ) highlights cell-type dependency.
- Dose Dependency : Low-dose effects (e.g., <1 μM) may not align with high-dose toxicological profiles .
What computational methods predict binding modes and mechanistic pathways?
- Molecular Docking : Used to simulate interactions with iron regulatory proteins (e.g., transferrin receptor 1) and prioritize derivatives for synthesis .
- COMPARE Analysis : Links structural features to bioactivity patterns in the NCI-60 cancer cell line database .
How are hybrid systems (e.g., triazinoindole-thiazolidinones) engineered for enhanced antifungal activity?
- Cycloaddition Reactions : Thiolactic acid reacts with Schiff bases (e.g., 4a-c ) to form 4-thiazolidinones (6a-c ), achieving MIC values of 8–32 μg/mL against Candida spp. .
- Synergistic Design : Hybrids combine triazinoindole’s DNA intercalation with thiazolidinone’s fungal CYP450 inhibition .
What in vivo models validate the compound’s mechanism of action?
- Xenograft Models : VLX600 (a structural analog) reduces tumor volume by 60% in murine colon cancer models via oxidative phosphorylation (OxPhos) inhibition .
- Pharmacokinetics : Microsomal stability assays (e.g., t₁/₂ >2 hours) guide dosing regimens .
How can resistance mechanisms (e.g., efflux pumps) be circumvented?
- Co-administration : Pairing with efflux inhibitors (e.g., verapamil) restores antifungal activity in resistant Aspergillus strains .
- Prodrug Design : Phosphate esters improve solubility and bypass transporter-mediated resistance .
What methodologies assess in vitro vs. in vivo efficacy discrepancies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
